

Structural Elucidation of 2,2-Dibromoacetamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,2-Dibromoacetamide*

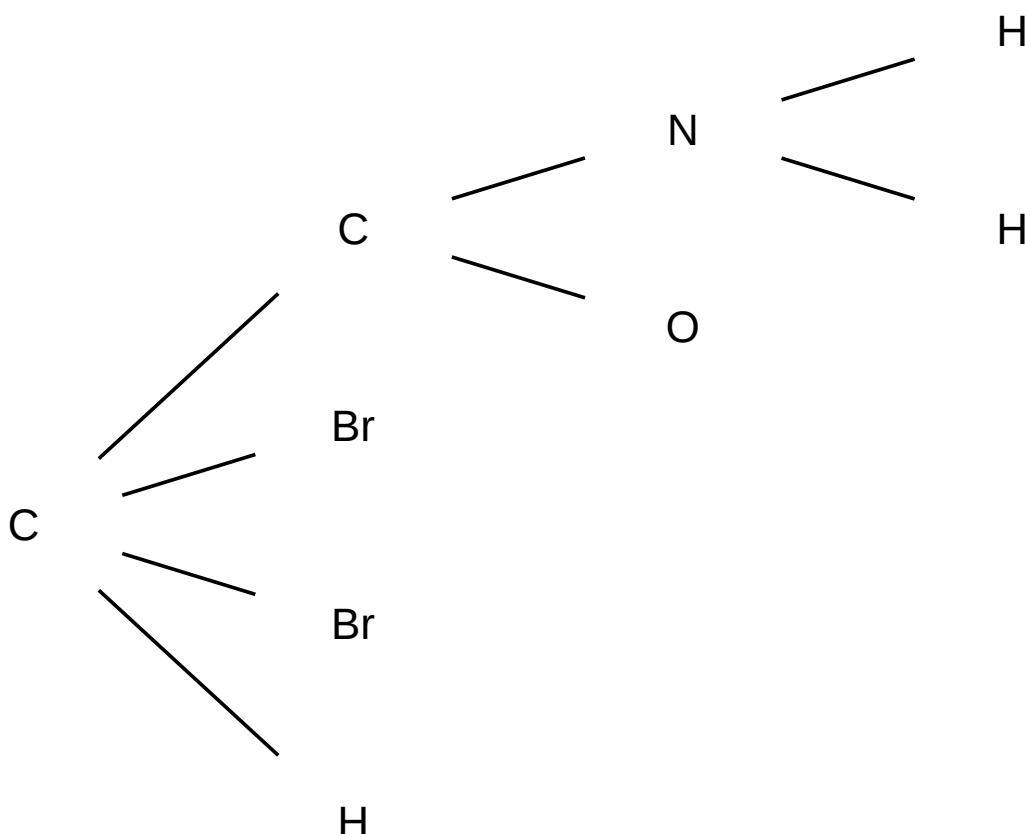
Cat. No.: *B1617630*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dibromoacetamide, identified by the CAS number 598-70-9, is a halogenated amide of interest in various chemical and pharmaceutical research areas. Its structure, featuring two bromine atoms on the alpha-carbon, imparts specific chemical reactivity and properties that are crucial for its potential applications. This technical guide provides a comprehensive overview of the structural elucidation of **2,2-Dibromoacetamide**, including its physicochemical properties, predicted spectroscopic data, a generalized synthesis protocol, and relevant safety information. Due to the limited availability of experimentally derived spectroscopic data in the public domain, this guide utilizes predicted values and data from analogous compounds to provide a robust analytical framework.


Physicochemical and Structural Data

The fundamental properties of **2,2-Dibromoacetamide** are summarized in the table below. This information is critical for its handling, characterization, and application in a laboratory setting.

Property	Value	Source
CAS Number	598-70-9	[Internal]
Molecular Formula	C ₂ H ₃ Br ₂ NO	[Internal]
Molecular Weight	216.86 g/mol	[Internal]
Melting Point	154-156 °C	[Internal]
Canonical SMILES	C(C(=O)N)(Br)Br	[Internal]
Physical Appearance	Solid	[Internal]
Solubility	Slightly soluble in DMSO and Methanol	[Internal]

Structural Representation

The molecular structure of **2,2-Dibromoacetamide** is characterized by a central acetamide core with two bromine atoms attached to the alpha-carbon.

[Click to download full resolution via product page](#)

Figure 1: Chemical structure of **2,2-Dibromoacetamide**.

Predicted Spectroscopic Data for Structural Elucidation

The following tables summarize the predicted spectroscopic data for **2,2-Dibromoacetamide**, which are essential for its identification and characterization. These predictions are based on the analysis of its chemical structure and comparison with analogous compounds.

Predicted ¹H NMR Data (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 6.0 - 6.5	Singlet	1H	-CHBr ₂
~ 5.5 - 7.0 (broad)	Singlet	2H	-NH ₂

Note: The chemical shift of the methine proton (-CHBr₂) is expected to be significantly downfield due to the strong deshielding effect of the two bromine atoms and the adjacent carbonyl group. The amide protons (-NH₂) typically appear as a broad signal and their chemical shift can be highly variable depending on concentration and solvent.

Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~ 165 - 170	C=O
~ 40 - 45	-CHBr ₂

Note: The carbonyl carbon (C=O) is expected in the typical range for amides. The alpha-carbon (-CHBr₂) is shifted upfield compared to a typical methine carbon due to the heavy atom effect of the two bromine atoms.

Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H stretch
~ 1680	Strong	C=O stretch (Amide I)
~ 1600	Medium	N-H bend (Amide II)
~ 700 - 600	Strong	C-Br stretch

Note: The IR spectrum is expected to show characteristic peaks for the amide functional group (N-H and C=O stretches) and a strong absorption in the lower frequency region corresponding to the carbon-bromine bonds.

Predicted Mass Spectrometry (MS) Data

m/z	Interpretation
215, 217, 219	$[M]^+$ • Molecular ion peak with characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio)
136, 138	$[M - Br]^+$ Fragment
79, 81	$[Br]^+$ Fragment
44	$[CONH_2]^+$ Fragment

Note: The mass spectrum will be characterized by the distinctive isotopic pattern of bromine (^{79}Br and ^{81}Br are in approximately a 1:1 ratio), leading to a triplet for fragments containing two bromine atoms and a doublet for fragments containing one bromine atom.

Experimental Protocols

General Synthesis of 2,2-Dibromoacetamide

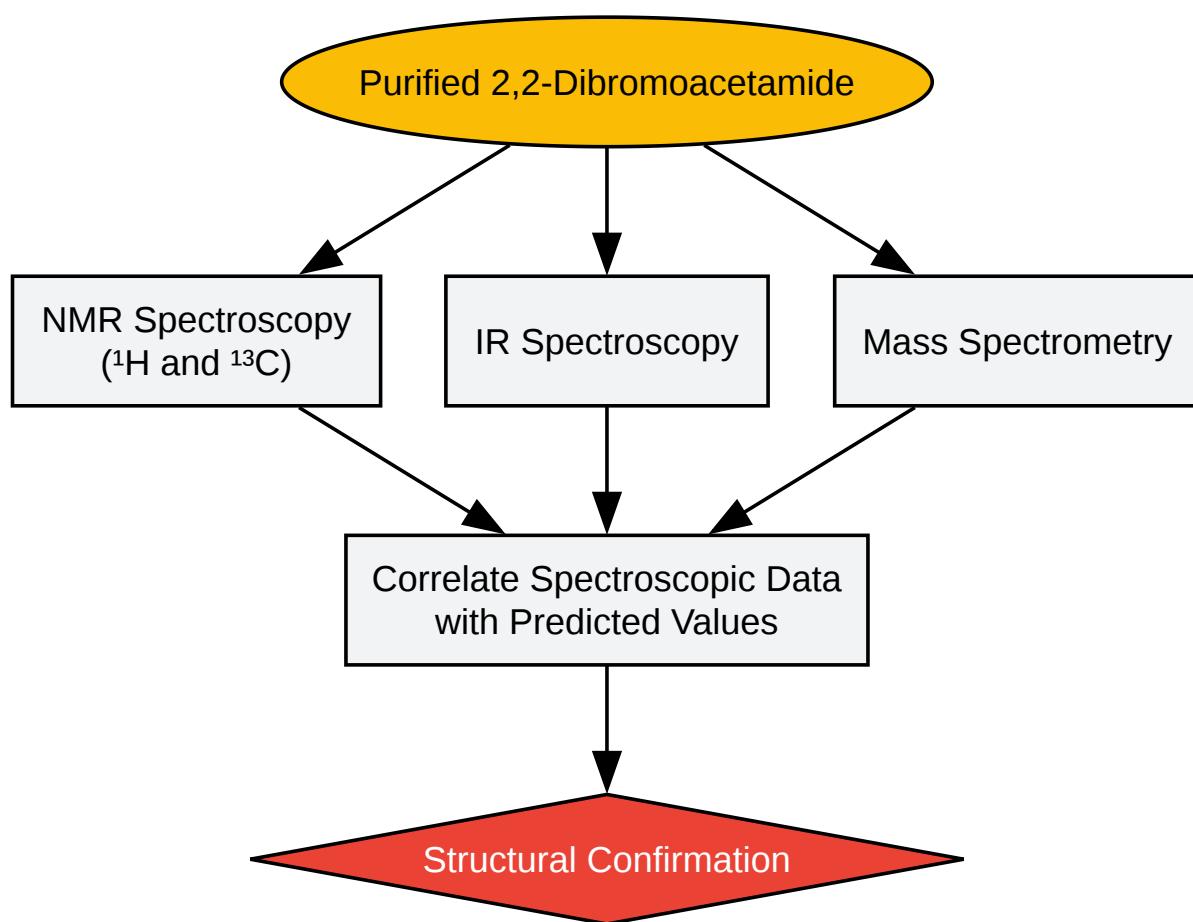
A plausible synthetic route to **2,2-Dibromoacetamide** involves the amidation of a corresponding ester, such as ethyl 2,2-dibromoacetate. The following is a generalized protocol.

Materials:

- Ethyl 2,2-dibromoacetate
- Ammonium hydroxide (concentrated aqueous solution)
- Ethanol (optional, as a co-solvent)
- Diethyl ether or other suitable organic solvent for extraction
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask
- Magnetic stirrer

- Separatory funnel
- Rotary evaporator

Procedure:


- In a round-bottom flask, dissolve ethyl 2,2-dibromoacetate in a suitable solvent like ethanol.
- Cool the solution in an ice bath.
- Slowly add a stoichiometric excess of concentrated ammonium hydroxide solution with continuous stirring.
- Allow the reaction mixture to stir at room temperature for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
- Extract the crude product with a suitable organic solvent (e.g., diethyl ether).
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
- Remove the solvent to obtain the crude **2,2-Dibromoacetamide**.
- The crude product can be purified by recrystallization from an appropriate solvent system.

[Click to download full resolution via product page](#)

Figure 2: Generalized workflow for the synthesis and characterization of **2,2-Dibromoacetamide**.

Characterization Workflow

[Click to download full resolution via product page](#)

Figure 3: Logical workflow for the structural characterization of **2,2-Dibromoacetamide**.

Safety Information

2,2-Dibromoacetamide should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statement	Precautionary Statement
Harmful if swallowed.	Wash hands thoroughly after handling.
Causes skin irritation.	Wear protective gloves/protective clothing/eye protection/face protection.
Causes serious eye irritation.	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
May cause respiratory irritation.	Avoid breathing dust/fume/gas/mist/vapors/spray.

Note: This is not an exhaustive list of hazards. Users should consult the full Safety Data Sheet (SDS) before handling this compound.

Conclusion

This technical guide provides a detailed overview of the structural elucidation of **2,2-Dibromoacetamide** (CAS 598-70-9). While experimentally determined spectroscopic data is not readily available, the predicted data presented here, based on sound chemical principles and analogous compounds, offers a solid foundation for its identification and characterization. The generalized synthesis protocol and safety information further support its use in research and development. It is recommended that researchers undertaking work with this compound perform their own comprehensive analyses to confirm its structure and purity.

- To cite this document: BenchChem. [Structural Elucidation of 2,2-Dibromoacetamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1617630#2-2-dibromoacetamide-cas-number-598-70-9-structural-elucidation\]](https://www.benchchem.com/product/b1617630#2-2-dibromoacetamide-cas-number-598-70-9-structural-elucidation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com